3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde as starting materials, which undergo aldol condensation followed by cyclization to form the chromen-4-one structure .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as plants, followed by purification processes. Techniques like solvent extraction, crystallization, and chromatography are commonly employed to isolate and purify the compound from plant materials .
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Reagents such as halogens or nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the study of flavonoids.
Biology: Investigated for its role in plant defense mechanisms and its antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and cardioprotective properties.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. It also modulates various molecular targets and pathways, including:
Enzymes: Inhibition of enzymes like cyclooxygenase and lipoxygenase.
Signaling Pathways: Modulation of signaling pathways such as NF-κB and MAPK.
Gene Expression: Regulation of genes involved in inflammation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonol with similar antioxidant properties.
Myricetin: A flavonol with additional hydroxyl groups, enhancing its antioxidant activity.
Fisetin: Known for its neuroprotective effects.
Uniqueness
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6.H2O/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15;/h1-6,16-18,20H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWTNQYEHEUHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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